molecular formula C5H5NO4 B2870400 Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione CAS No. 2225141-92-2

Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione

Cat. No.: B2870400
CAS No.: 2225141-92-2
M. Wt: 143.098
InChI Key: IYWNBOHWXSVOCE-UHFFFAOYSA-N
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Description

Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, also known by its IUPAC name tetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, is a chemical compound with the molecular weight of 143.1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) . This provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 143.1 .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolopyrazine derivatives, which include structures similar to Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Further studies are needed to explore the potential applications of this compound in various fields.

Properties

IUPAC Name

3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWNBOHWXSVOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)N1)OC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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